

Application Notes and Protocols for Talbot Interferometry in Metrology

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Compound of Interest

Compound Name: Talbot

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Talbot interferometry is a powerful metrological technique that leverages the **Talbot** effect, a near-field diffraction phenomenon where a periodic grating, when illuminated by a coherent light source, reproduces its own image at regular intervals known as the **Talbot** distances.[1][2][3] This self-imaging property allows for the creation of compact and stable interferometers without the need for complex optical components like beam splitters and recombiners.[4][5] By analyzing the distortions in the self-imaged patterns or the moiré fringes produced by superimposing a self-image onto a second grating, various physical parameters can be measured with high precision.[6]

This document details the principles, experimental protocols, and data for several key applications of **Talbot** interferometry in metrology, intended for researchers, scientists, and professionals in related fields.

Application 1: Surface Profiling of Transparent and Reflective Objects

Application Note

Phase-shifting **Talbot** interferometry is a non-contact method for measuring the surface topography of objects.[5] When a collimated beam of light passes through a diffraction grating, it creates self-images of the grating at **Talbot** distances. If a transparent object is placed in the path of the light before or at a self-image plane, the object's surface profile introduces a phase shift in the wavefront, causing the self-image to deform.[4][7] This deformed grating image is then interfered with a second, reference grating, creating moiré fringes.[5] The topography of

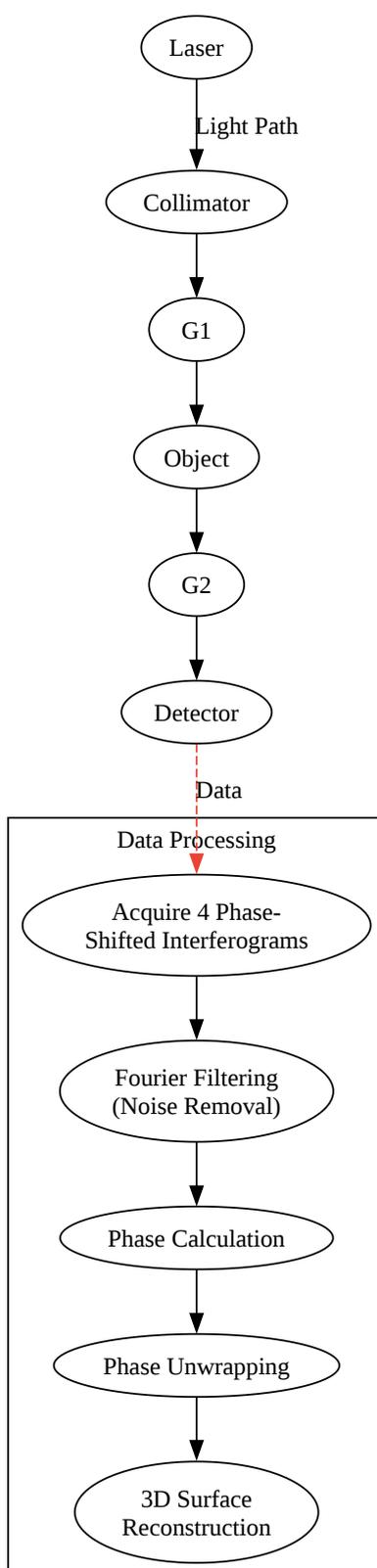
the surface can be reconstructed by analyzing these fringes, often using phase-shifting techniques to enhance accuracy.[4][8] This method is advantageous for its simple optical arrangement and high precision.[4]

Experimental Protocol: Surface Profiling using Phase-Shifting Talbot Interferometry

- Optical Setup:
 - Illuminate a laser source (e.g., He-Ne laser) and pass the beam through a spatial filter and collimating lens to produce a plane wave.
 - Place the first Ronchi grating (G1) perpendicular to the collimated beam.
 - Position the second, identical Ronchi grating (G2) parallel to the first at a specific **Talbot** distance (e.g., the first **Talbot** distance, $z_T = 2d^2/\lambda$, where 'd' is the grating period and ' λ ' is the wavelength).[5]
 - Mount either G1 or G2 on a precision linear translation stage (e.g., a piezoelectric transducer) to introduce precise in-plane movements for phase shifting.[4][6]
 - Place the transparent object to be measured in a self-image plane of the first grating.[7]
 - Position a CCD camera after the second grating to capture the resulting moiré fringe pattern.[4]
- Fringe Generation and Alignment:
 - Align the setup to generate clear **Talbot** self-images.
 - Introduce a slight angular mismatch between the self-image of G1 and the grating G2 to generate initial moiré fringes.[5]
- Phase-Shifting and Data Acquisition:
 - Acquire a reference interferogram without the test object.

- Place the test object in the designated plane. The surface variations will distort the moiré fringes.[7]
- Implement a phase-shifting algorithm (e.g., a four-step algorithm). For each step, translate grating G1 by a fraction of its period ($d/4$) to introduce a $\pi/2$ phase shift in the fringe pattern.[5][8]
- Record the intensity of the interferogram (I_1, I_2, I_3, I_4) at each step with the CCD camera.
- Data Processing and Analysis:
 - The phase distribution $\theta(x,y)$ is calculated pixel-wise using the recorded intensities: $\theta(x,y) = \arctan[(I_4 - I_2) / (I_1 - I_3)]$. [9]
 - Apply a Fourier filtering technique to the interferograms before phase calculation to remove noise from grating lines and speckles.[5][8]
 - Perform phase unwrapping to resolve the 2π ambiguity and obtain a continuous phase map.
 - Convert the unwrapped phase map into the surface height profile of the object. The height variation is directly proportional to the phase variation.[5]

Workflow for Surface Profiling



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Caption: Setup for measuring lens focal length using **Talbot** interferometry.

Application 3: X-ray Phase-Contrast and Dark-Field Imaging

Application Note

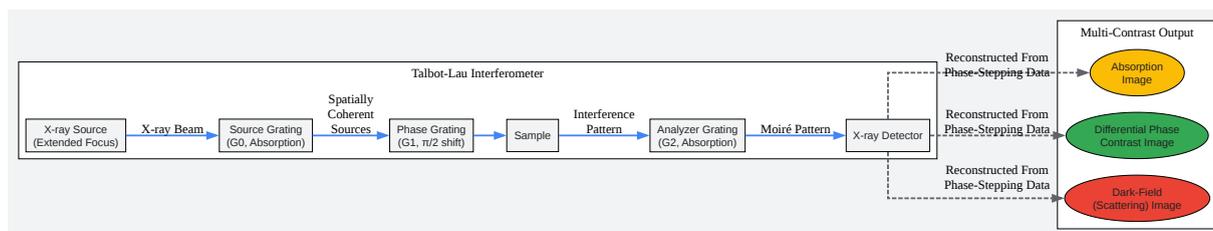
For materials that are weakly absorbing, such as biological soft tissues, conventional X-ray imaging provides poor contrast. [10][11] X-ray **Talbot-Lau** interferometry is a phase-contrast imaging technique that overcomes this limitation by detecting the phase shift of X-rays passing through a sample. [12][13] This setup is compatible with conventional, polychromatic X-ray tube sources, making it highly suitable for clinical and industrial applications. [11][14] The interferometer typically uses three gratings: a source grating (G0) to create an array of individually coherent sources, a phase grating (G1) to create the interference pattern, and an analyzer grating (G2) to detect distortions in this pattern. [15][16] The technique can simultaneously provide three types of images: an absorption image, a differential phase-contrast (DPC) image, and a dark-field (or scattering) image, revealing comprehensive information about the sample's composition, density gradients, and microstructure. [13][17][18]

Experimental Protocol: X-ray Talbot-Lau Interferometry

- Interferometer Setup (**Talbot-Lau** Configuration):
 - Source: Use a conventional X-ray tube with a micro-focus spot. [19] * Source Grating (G0): Place an absorption grating (G0) close to the source. This grating creates an array of line sources, providing the necessary spatial coherence for the interferometer to function with a standard X-ray tube. [16][20] * Phase Grating (G1): Place a phase grating (G1) at a specific distance from G0. G1 is typically a π or $\pi/2$ phase-shifting grating that diffracts the X-ray beam, creating an interference pattern (**Talbot** carpet) downstream. [21] * Sample Placement: Position the sample either before or after G1.
 - Analyzer Grating (G2): Place an absorption grating (G2) at a fractional **Talbot** distance from G1. G2 has a period that matches the interference fringes and acts as a transmission mask to detect local fringe position and visibility. [10][16] * Detector: Use a flat-panel X-ray detector placed directly behind G2 to record the generated moiré pattern.
- Phase-Stepping Procedure:

- To separate the absorption, phase, and scattering signals, a phase-stepping (or fringe-scanning) procedure is used. [10] * One of the gratings (typically G1 or G2) is scanned laterally in steps over one period, perpendicular to the grating lines.
- At each step, an image is recorded by the detector. A full scan typically involves 5-10 steps.
- Image Reconstruction:
 - For each detector pixel, the measured intensity oscillates as the grating is moved. This oscillation is fitted to a sine wave.
 - Absorption Image: The average intensity (offset) of the sine wave corresponds to the conventional absorption contrast. [22] * Differential Phase-Contrast (DPC) Image: The phase shift of the sine wave is proportional to the lateral shift of the interference fringes, which in turn relates to the gradient of the object's phase shift. [22] * Dark-Field Image: The amplitude (visibility) of the sine wave is reduced by small-angle scattering from the sample's microstructures. This visibility reduction provides the dark-field contrast, highlighting features below the system's spatial resolution. [18][22]

X-ray Talbot-Lau Interferometer Setup



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Caption: Setup for a three-grating X-ray **Talbot**-Lau interferometer.

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